molecular formula C25H17Cl2NO3 B2706813 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide CAS No. 325978-45-8

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-methoxy-2-naphthamide

Cat. No. B2706813
CAS RN: 325978-45-8
M. Wt: 450.32
InChI Key: GEYKVPLPJXEJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the use of 4-chloroaniline as a raw material . The compound 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide and 2-iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide are formed as intermediates in the synthesis of the active pharmaceutical ingredient lorazepam .


Molecular Structure Analysis

The molecular formula of the compound is C15H10Cl3NO2 . The average mass is 308.159 Da and the monoisotopic mass is 307.016693 Da .


Chemical Reactions Analysis

The compound is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines . It also plays a role in the synthesis of lorazepam, an active pharmaceutical ingredient used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus and sedation of hospitalized patients .

Scientific Research Applications

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2NO3/c1-31-23-13-16-7-3-2-6-15(16)12-20(23)25(30)28-22-11-10-17(26)14-19(22)24(29)18-8-4-5-9-21(18)27/h2-14H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYKVPLPJXEJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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